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molecular formula C17H15ClN2O3S B8778929 Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)

Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)

Cat. No. B8778929
M. Wt: 362.8 g/mol
InChI Key: CISXWFKVDUNCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973050B2

Procedure details

The crude 5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-yl benzoate from above (677.3 g, 1.68 mol) was dissolved in 3.0 L of THF. Then, 12N HCl (1.68 mol, 0.14 L) was added dropwise while the reaction temperature was maintained below 20° C. with an ice-water bath. After stirring for 5 minutes, solids precipitated. The resultant mixture was stirred at room temperature for 1 h, followed by the addition of ethyl acetate (2.0 L). The mixture was stirred for 30 min. The solids were filtered, rinsed with ethyl acetate (250 ml×2), and then dried under reduced pressure at 55° C. to give the title compound 5-(3-oxopropylamino)thieno[3,2-b]pyridin-7-yl benzoate HCl salt as a light brown solid. 1H NMR (400 MHz, DMSO d6) δ 2.20 (m, 2H), 3.56 (m, 2H), 6.31 (t, 1H, J=3.6 NHz), 7.83-7.87 (m, 2H), 7.96 (d, 1H, J=6.0 Hz), 8.16-8.20 (m, 2H), 8.35 (d, 1H, J=5.6 Hz), 10.20 (s, 1H).
Name
5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-yl benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
0.14 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]1[CH:15]=[C:14]([NH:16][CH2:17][CH2:18][CH:19](OCC)[O:20]CC)[N:13]=[C:12]2[CH:26]=[CH:27][S:28][C:11]=12)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:29]>C1COCC1>[ClH:29].[C:1]([O:9][C:10]1[CH:15]=[C:14]([NH:16][CH2:17][CH2:18][CH:19]=[O:20])[N:13]=[C:12]2[CH:26]=[CH:27][S:28][C:11]=12)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-yl benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=C2C(=NC(=C1)NCCC(OCC)OCC)C=CS2
Name
Quantity
3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.14 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 20° C. with an ice-water bath
CUSTOM
Type
CUSTOM
Details
solids precipitated
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred at room temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
followed by the addition of ethyl acetate (2.0 L)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
rinsed with ethyl acetate (250 ml×2)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 55° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)(=O)OC1=C2C(=NC(=C1)NCCC=O)C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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